molecular formula C14H12IN3O5S B5538105 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

Cat. No.: B5538105
M. Wt: 461.23 g/mol
InChI Key: NJXKWWCEHPGFIR-FRKPEAEDSA-N
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Description

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes an iodo-substituted phenoxy group and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the iodination of 4-methoxyphenol to obtain 2-iodo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-iodo-4-methoxyphenoxy)acetic acid. The final step involves the condensation of this intermediate with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions may use reagents like iodine monochloride or bromine.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with cellular proteins, leading to modulation of signaling pathways. The iodo-substituted phenoxy group can facilitate binding to specific receptors or enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-4-methoxyphenol: A precursor in the synthesis of the target compound.

    5-nitrothiophene-2-carbaldehyde: Another key intermediate used in the synthesis.

    2-(2-iodo-4-methoxyphenoxy)acetohydrazide: A structurally related compound with similar functional groups.

Uniqueness

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide is unique due to its combination of an iodo-substituted phenoxy group and a nitrothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O5S/c1-22-9-2-4-12(11(15)6-9)23-8-13(19)17-16-7-10-3-5-14(24-10)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXKWWCEHPGFIR-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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